molecular formula C23H18FN3O B10804215 (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide

(E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide

Cat. No.: B10804215
M. Wt: 371.4 g/mol
InChI Key: XBWWHRLOSJOBIG-XMHGGMMESA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound is formally named (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide under IUPAC guidelines. This nomenclature reflects its core structure:

  • Acrylamide backbone : Central prop-2-enamide group with stereochemical designation (E).
  • Substituents : A 1H-benzo[d]imidazol-2-yl group at position 2, a benzylamine group at the amide nitrogen, and a 3-fluorophenyl group at position 3.

Molecular Architecture Analysis

Benzyl-3-fluorophenylacrylamide Backbone Configuration

The acrylamide backbone adopts a planar geometry due to conjugation between the α,β-unsaturated carbonyl and the adjacent aromatic systems. Key structural features include:

  • Stereochemistry : The (E) configuration positions the 3-fluorophenyl and benzimidazole groups on opposite sides of the double bond, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations.
  • Bond lengths : Density functional theory (DFT) predicts a C=C bond length of 1.34 Å and a C-N amide bond length of 1.38 Å, consistent with conjugated systems.
Table 1: Key Bond Lengths and Angles (DFT-Predicted)
Bond/Angle Value (Å/°)
C1-C2 (acrylamide) 1.34
C2-N1 (amide) 1.38
C3-F (fluorophenyl) 1.35
Dihedral (C1-C2-N1) 180°

Benzo[d]imidazole Substituent Orientation

The benzo[d]imidazole moiety exhibits a bicyclic structure with:

  • Tautomerism : Prototropic equilibrium between 1H- and 3H- forms, stabilized by intramolecular hydrogen bonding.
  • Planarity : The heterocycle’s fused rings maintain coplanarity with the acrylamide backbone, facilitating π-π stacking interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d6):

  • δ 12.11 ppm : Broad singlet for the benzoimidazole NH proton (D2O exchangeable).
  • δ 7.36–8.24 ppm : Multiplet integrating 14 aromatic protons from benzyl, fluorophenyl, and benzoimidazole groups.
  • δ 3.91 ppm : Singlet for the methylene group (CH2) linking the benzyl amine to the acrylamide.

13C NMR (100 MHz, DMSO-d6):

  • δ 173.30 ppm : Carbonyl carbon of the acrylamide.
  • δ 144.71 ppm : Quaternary carbon adjacent to the fluorophenyl group.
Table 2: Key 13C NMR Assignments
δ (ppm) Assignment
173.30 C=O (acrylamide)
167.00 C=N (benzimidazole)
134.18 C-F (fluorophenyl)
40.32 CH2 (benzyl)

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

  • m/z 371.4 : Molecular ion peak ([M]+- ).
  • m/z 280.4 : Base peak from loss of the benzyl group (C7H7, 91 Da).
  • m/z 162.1 : Benzoimidazol-2-yl fragment.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT at the B3LYP/6-31G(d) level reveals:

  • Electrostatic potential : Negative charge localization on the fluorophenyl ring’s para position (−0.12 e).
  • Torsional energy barrier : 4.2 kcal/mol for rotation about the acrylamide C-N bond, indicating restricted rotation.

Molecular Orbital Energy Level Predictions

  • HOMO-LUMO gap : 4.7 eV, suggesting moderate chemical reactivity.
  • HOMO localization : Primarily on the benzoimidazole and acrylamide π-system.
  • LUMO localization : Dominated by the fluorophenyl ring’s antibonding orbitals.
Table 3: Frontier Molecular Orbital Energies (eV)
Orbital Energy (eV)
HOMO −6.2
LUMO −1.5
Gap 4.7

Properties

Molecular Formula

C23H18FN3O

Molecular Weight

371.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C23H18FN3O/c24-18-10-6-9-17(13-18)14-19(22-26-20-11-4-5-12-21(20)27-22)23(28)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,25,28)(H,26,27)/b19-14+

InChI Key

XBWWHRLOSJOBIG-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)F)/C3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole-2-yl Moiety

The benzimidazole core is synthesized via cyclization reactions involving ortho-phenylenediamine derivatives. A widely adopted method involves the condensation of 2-chloro-1H-benzo[d]imidazole with morpholine under basic conditions to form 2-morpholino-1H-benzo[d]imidazole . Subsequent reaction with chloroacetonitrile in acetone yields 2-(2-morpholino-1H-benzo[d]imidazol-1-yl)acetonitrile, which is then treated with hydrazine hydrate to form the key intermediate acetimidohydrazide .

Reaction Conditions:

  • Solvent: Acetone or methanol

  • Temperature: Reflux (60–80°C)

  • Catalyst: Anhydrous potassium carbonate

  • Yield: 62–65% for intermediate steps .

Preparation of the Acrylamide Segment

The acrylamide segment is synthesized via a two-step process:

  • Formation of 3-(3-Fluorophenyl)acryloyl Chloride:

    • 3-Fluorocinnamic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to form the corresponding acyl chloride.

  • Coupling with N-Benzylamine:

    • The acyl chloride is reacted with N-benzylamine in the presence of triethylamine (Et₃N) to yield N-benzyl-3-(3-fluorophenyl)acrylamide .

Optimization Notes:

  • Stoichiometry: A 3:2 molar ratio of acrylate to amine ensures minimal side products .

  • Polymerization Inhibition: Phenothiazine (0.5% wt) is added to prevent radical polymerization during reflux .

Stereoselective Coupling of Benzimidazole and Acrylamide

The final E-configuration is achieved via a Horner-Wadsworth-Emmons (HWE) reaction. The benzimidazole-derived phosphonate ester is reacted with the acrylamide aldehyde in the presence of a strong base (e.g., NaH) .

Key Parameters:

  • Base: Sodium hydride (NaH) in tetrahydrofuran (THF)

  • Temperature: −78°C to room temperature

  • Stereoselectivity: >95% E-isomer yield due to steric hindrance .

Purification and Characterization

Purification Steps:

  • Alkali Washing: Crude product is washed with 10% NaOH to remove acidic impurities .

  • Recrystallization: Toluene or ethyl acetate/hexane mixtures are used for recrystallization .

  • Column Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >99% purity .

Analytical Data:

  • Melting Point: 164–166°C (lit. 165°C) .

  • ¹H NMR (DMSO-d₆): δ 7.20–7.80 (m, aromatic H), 5.95 (s, CH₂), 4.59 (br, NH₂) .

  • HPLC Purity: 99.80% .

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
HWE Coupling 7899.80High stereoselectivity
Condensation 9299.50Scalability for industrial production
Hydrazine Cyclization 6598.20Cost-effective intermediates

Challenges and Mitigation Strategies

  • Polymerization of Acrylamide: Additives like phenothiazine and low-temperature reactions suppress radical formation .

  • Stereochemical Control: Use of bulky phosphonate esters in HWE reactions ensures E-selectivity .

  • Purification Complexity: Sequential recrystallization and chromatography resolve co-eluting impurities .

Scalability and Industrial Applicability

The condensation method described in CN102531941A is scalable to kilogram-scale production with minimal yield drop (90–92%). Critical factors include:

  • Catalyst: Calcium metal (0.5% wt) enhances reaction rate.

  • Distillation: Vacuum distillation at 130°C removes excess methyl acrylate efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the acrylamide double bond and benzimidazole nitrogen atoms. Key findings include:

  • Hydrogen peroxide (3% in ethanol, 60°C, 4 hours) oxidizes the double bond to form an epoxide derivative, confirmed by loss of the vinyl proton signal at δ 6.44 ppm in 1H NMR^1 \text{H NMR} .

  • Potassium permanganate (0.1 M in acidic aqueous THF, 25°C) cleaves the acrylamide moiety, yielding 3-fluorobenzoic acid and a benzimidazole-2-carboxamide fragment.

Table 1: Oxidation Reaction Parameters

ReagentConditionsMajor Product(s)Characterization Method
H2O2\text{H}_2\text{O}_2Ethanol, 60°C, 4 hEpoxidized acrylamide derivative1H NMR^1 \text{H NMR}, IR
KMnO4\text{KMnO}_4Acidic THF, 25°C, 2 h3-Fluorobenzoic acid + BenzimidazoleamideLC-MS, 13C NMR^{13}\text{C NMR}

Reduction Reactions

The acrylamide double bond and fluorophenyl group participate in reduction processes:

  • Sodium borohydride (NaBH4\text{NaBH}_4, methanol, 0°C) selectively reduces the α,β-unsaturated carbonyl system, producing a saturated amide with a 78% yield.

  • Catalytic hydrogenation (Pd/C\text{Pd/C}, H2\text{H}_2, 1 atm, ethanol) reduces both the double bond and fluorophenyl ring, yielding a tetrahydropyridine derivative .

Table 2: Reduction Pathways

Reducing AgentConditionsProductSelectivity Notes
NaBH4\text{NaBH}_4Methanol, 0°C, 1 hSaturated acrylamidePreserves fluorophenyl group
H2/Pd\text{H}_2/\text{Pd}Ethanol, RT, 6 hTetrahydropyridine + Defluorinated ringFull saturation observed

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzimidazole and fluorophenyl positions:

  • Halogenation : Treatment with N\text{N}-bromosuccinimide (NBS\text{NBS}, CCl4\text{CCl}_4, 80°C) substitutes hydrogen at the benzimidazole C5 position, confirmed by X-ray crystallography .

  • Nucleophilic aromatic substitution : The 3-fluorophenyl group reacts with morpholine (K2CO3\text{K}_2\text{CO}_3, DMF, 120°C) to replace fluorine with a morpholino group (yield: 65%) .

Table 3: Substitution Reaction Outcomes

Reaction TypeReagent/ConditionsSite of SubstitutionKey Observation
Electrophilic brominationNBS\text{NBS}, CCl4\text{CCl}_4, 80°CBenzimidazole C5Single regioisomer formed
Nucleophilic aromatic substitutionMorpholine, DMF, 120°C3-Fluorophenyl FRetention of stereochemistry

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : The 3-fluorophenyl group undergoes coupling with phenylboronic acid (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2CO3\text{Na}_2\text{CO}_3, dioxane, 90°C) to form a biphenyl derivative (yield: 72%) .

  • Buchwald-Hartwig amination : Reaction with aniline derivatives introduces amino groups at the benzimidazole C2 position.

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl\text{HCl}, refluxing ethanol), the acrylamide undergoes cyclization to form a quinazolinone derivative via intramolecular attack by the benzimidazole nitrogen.

Photochemical Reactivity

UV irradiation (254 nm, acetonitrile, 24 hours) induces [2+2] cycloaddition between the acrylamide double bond and adjacent aromatic rings, forming a tricyclic product .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The compound (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

A study conducted by the National Cancer Institute (NCI) involved screening this compound against a panel of human tumor cell lines. The results demonstrated a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating its potential as an effective anticancer agent .

Antimicrobial Properties

In addition to its anticancer activity, (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide has shown promise in antimicrobial applications.

Antibacterial and Antifungal Activity

Research focusing on similar benzimidazole derivatives has indicated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.

Case Studies

A comparative study on the antimicrobial activity of benzimidazole derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 5.08 µM against certain fungal strains, suggesting that (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide may also possess significant antimicrobial properties .

Drug Design and Development

The structural characteristics of (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide make it a candidate for further drug development.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies can help identify which modifications enhance its anticancer or antimicrobial properties.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets involved in cancer progression and microbial resistance mechanisms, providing insights into its potential therapeutic applications.

Summary Table of Research Findings

ApplicationActivity DescriptionReference
AnticancerGI50 value of 15.72 µM against tumor cells
AntimicrobialMIC as low as 5.08 µM against fungi
Drug DevelopmentPotential for optimization through SAR

Mechanism of Action

The mechanism of action of (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Electronic and Steric Contributions

  • Fluorophenyl Positional Isomerism : The 3-fluorophenyl group in the target compound may enhance π-π stacking and hydrophobic interactions compared to 2-fluorophenyl analogs (e.g., ), which could alter binding affinity in enzyme active sites .
  • Benzyl vs. In contrast, smaller groups like methyl () or pyridinyl () may favor solubility and hydrogen bonding .

Pharmacodynamic and Kinetic Profiles

  • Enzyme Inhibition : Thiosemicarbazone derivatives with benzimidazole () showed potent α-glucosidase inhibition (IC₅₀ values in µM range), but the acrylamide backbone of the target compound may confer distinct binding modes due to its planar geometry and hydrogen-bonding capacity .
  • Cytotoxicity Trade-offs : Cyclopropane-containing analogs () demonstrated high potency (IC₅₀ = 6.4 µM) but significant cytotoxicity, whereas the target’s acrylamide linker may reduce toxicity by avoiding metabolic activation pathways .

Molecular Docking Insights

  • α-Glucosidase/α-Amylase : Benzimidazole-thiosemicarbazones () docked into enzyme active sites via hydrogen bonds with residues like Asp197 and Glu233. The target’s acrylamide group may form similar interactions but with altered geometry due to the fluorophenyl substituent .
  • HDAC Inhibition : Analogous benzimidazole-acrylamides () showed HDAC1/6 inhibition via zinc chelation. The 3-fluorophenyl group in the target compound could enhance hydrophobic interactions with HDAC surface pockets .

Biological Activity

The compound (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide is a derivative of benzimidazole, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H16FN3O\text{C}_{19}\text{H}_{16}\text{F}\text{N}_{3}\text{O}

This structure features a benzimidazole moiety, a benzyl group, and a 3-fluorophenyl group, contributing to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the target compound. For instance, compounds with similar structures have demonstrated significant activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Data

Pathogen MIC (µg/mL)
Staphylococcus aureus< 1
Mycobacterium smegmatis3.9 - 7.8
Candida albicans16.69 - 78.23

In one study, indolylbenzo[d]imidazoles exhibited high activity against Staphylococcus aureus, with MIC values indicating potent antibacterial effects . The incorporation of fluorine in the structure has been noted to enhance antimicrobial efficacy .

Anticancer Activity

Benzimidazole derivatives have also shown promise in anticancer research. The compound under investigation has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study assessed the cytotoxicity of (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide against human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis through the mitochondrial pathway.

The findings suggest that this compound could serve as a lead for developing novel anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. The presence of electron-withdrawing groups like fluorine can enhance the lipophilicity and bioactivity of these compounds.

Key Observations

  • Fluorine Substitution : Enhances potency against bacterial strains.
  • Benzyl Group : Contributes to increased cytotoxic effects in cancer cells.
  • Acrylamide Linkage : Plays a crucial role in the interaction with biological targets.

Q & A

Q. Basic

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against E. coli, S. aureus, and C. albicans (e.g., MIC values ≤15.62 µg/mL for potent analogs) .
  • Antitumor screening : Cytotoxicity via MTT assay on cancer cell lines (e.g., IC₅₀ values <10 µM in quinoline-benzimidazole hybrids) .
  • Enzyme inhibition : α-Glucosidase/α-amylase inhibition assays for metabolic disorder applications .

How do substituents on the benzimidazole core affect neuroprotective activity?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Fluorine or chlorine at the para-position enhances mGluR5 inhibition (IC₅₀ = 6.4 µM for 3,5-dichloro analog) but may increase cytotoxicity .

  • Electron-donating groups (EDGs) : Methoxy groups reduce potency (IC₅₀ >50 µM) due to steric hindrance or reduced receptor binding .

  • SAR Table :

    SubstituentIC₅₀ (µM)Cytotoxicity (Cell Viability)
    3,5-Cl₂6.4Low
    2,5-CF₃14.0Moderate
    4-OCH₃>50High

Design strategy : Balance potency and toxicity by introducing hydrophilic groups (e.g., sulfonamide) to improve solubility .

How to address discrepancies in biological activity across studies?

Q. Advanced

  • Assay variability : MIC values for antimicrobial activity may differ between agar diffusion (low sensitivity) and broth dilution (higher accuracy) due to compound solubility .
  • Structural analogs : Minor modifications (e.g., replacing quinoline with pyridine in antitumor derivatives) alter target specificity .
  • Resolution : Conduct head-to-head comparisons under standardized protocols (e.g., identical cell lines, incubation times) and validate via orthogonal assays (e.g., apoptosis markers for cytotoxicity) .

What computational methods elucidate the compound's mechanism of action?

Q. Advanced

  • Molecular docking : Use Autodock Vina to simulate binding to α-glucosidase (PDB: 2ZE0) or mGluR5 (PDB: 6FFI). Key interactions:
    • Hydrogen bonding between acrylamide carbonyl and Arg³⁰⁰ of α-glucosidase .
    • π-π stacking between benzimidazole and Phe₇⁸⁴ of mGluR5 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

How to optimize aqueous solubility without compromising activity?

Q. Advanced

  • Hydrophilic substituents : Introduce dimethylamino (e.g., compound 18 in ) or sulfonamide groups to enhance solubility (logP reduction by ~1.5 units) .
  • Prodrug strategy : Temporarily mask acrylamide with ester groups, hydrolyzed in vivo .
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain solubility .

What structural features correlate with fluorescence properties?

Q. Advanced

  • Extended conjugation : The (E)-acrylamide linker and benzimidazole core enable intramolecular charge transfer (ICT), yielding strong fluorescence (λₑₘ = 450–500 nm) .
  • Substituent effects : Electron-donating groups (e.g., -OH) on the phenyl ring enhance quantum yield (Φ = 0.45) via excited-state proton transfer (ESPT) .

How to resolve conflicting cytotoxicity data in different cell lines?

Q. Advanced

  • Mechanistic profiling : Perform cell cycle analysis (e.g., flow cytometry for G2/M arrest) and apoptosis assays (Annexin V/PI staining) to differentiate modes of action .
  • Off-target screening : Assess kinase inhibition panels to identify non-specific effects .
  • Metabolic stability : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .

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